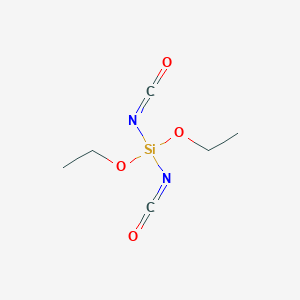

Diethoxy(diisocyanato)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18544-43-9 |

|---|---|

Molecular Formula |

C6H10N2O4Si |

Molecular Weight |

202.24 g/mol |

IUPAC Name |

diethoxy(diisocyanato)silane |

InChI |

InChI=1S/C6H10N2O4Si/c1-3-11-13(7-5-9,8-6-10)12-4-2/h3-4H2,1-2H3 |

InChI Key |

BJBJVVDBSBYODX-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](N=C=O)(N=C=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethoxy Diisocyanato Silane

The primary synthetic route to diethoxy(diisocyanato)silane involves the reaction of a dichlorodiethoxysilane precursor with a cyanate (B1221674) salt. This method leverages the displacement of chloride ions by cyanate ions.

A general and established method for the preparation of organosilicon isocyanates involves the reaction of the corresponding organosilicon halide with a cyanate of an alkali metal, ammonium, or a cyanate of a heavy metal such as silver or lead. This reaction is typically conducted in the presence of an inert solvent. For the synthesis of this compound, the precursor is dichlorodiethoxysilane. The reaction proceeds by heating the mixture of dichlorodiethoxysilane and a suitable cyanate salt, such as sodium cyanate or potassium cyanate, in a high-boiling inert solvent.

The choice of solvent is crucial and is often a hydrocarbon or a chlorinated hydrocarbon. The reaction temperature is maintained to facilitate the conversion while minimizing side reactions. Upon completion of the reaction, the inorganic salt byproduct (e.g., sodium chloride) is removed by filtration. The resulting this compound can then be isolated from the solvent, typically by distillation.

| Precursor | Reagent | Solvent | General Conditions | Product |

| Dichlorodiethoxysilane | Sodium Cyanate | Inert, high-boiling solvent (e.g., Toluene) | Heating under inert atmosphere | This compound |

Advanced Purification Techniques for Diethoxy Diisocyanato Silane Products and Intermediates

The purity of diethoxy(diisocyanato)silane is paramount for its effective use in further chemical transformations. Impurities, such as residual halide-containing silanes from the synthesis, can be detrimental. Advanced purification techniques are therefore employed to achieve the desired purity levels.

One notable method for the purification of alkoxysilanes, which can be adapted for this compound, involves the removal of halide impurities by treatment with zinc metal or an organic zinc compound. In a patented process, a halide-containing alkoxysilane is brought into contact with a zinc metal powder or an organic zinc compound, such as zinc octenoate. This treatment effectively removes residual chlorides. Following the chemical treatment, the purified alkoxysilane is isolated by distillation. For instance, in a similar application, dimethyldiethoxysilane contaminated with bromine was successfully purified by treatment with zinc powder and activated charcoal, followed by filtration and distillation, resulting in a product with no detectable bromine content. google.com

Another powerful and widely applicable purification technique for silanes is fractional distillation. This method separates compounds based on differences in their boiling points. For the purification of this compound, fractional distillation under reduced pressure can be employed to separate the desired product from lower and higher boiling impurities. The efficiency of the separation is dependent on the design of the distillation column and the operating parameters.

Furthermore, chromatographic techniques offer a high degree of separation for functionalized silanes. cfmats.comabcr.com While specific protocols for this compound are not widely published, the principles of chromatography can be applied. Gas chromatography (GC) can be used for both analytical assessment of purity and, on a larger scale, for preparative purification. Liquid chromatography, particularly using silica (B1680970) gel modified with specific functional groups, can also be a viable method for removing polar or non-polar impurities. abcr.comsilicycle.com The choice of the stationary and mobile phases is critical for achieving effective separation. nih.gov

Below is a table summarizing advanced purification techniques applicable to this compound and its intermediates:

| Purification Technique | Target Impurity | Principle | Example Application (Analogous Compound) | Reference |

| Chemical Treatment with Zinc | Halide-containing silanes | Chemical conversion of halides to non-volatile zinc salts | Purification of dimethyldiethoxysilane from bromine impurities | google.com |

| Fractional Distillation | Compounds with different boiling points | Separation based on vapor pressure differences | General purification of alkoxysilanes | umich.edu |

| Gas Chromatography (GC) | Volatile impurities | Differential partitioning between a mobile gas phase and a stationary phase | Separation of various functionalized silanes | cfmats.com |

| Liquid Chromatography | Polar and non-polar impurities | Differential partitioning between a liquid mobile phase and a solid stationary phase | Purification of functionalized silanes on silica gel | abcr.comsilicycle.com |

Reaction Mechanisms and Pathways Involving Diethoxy Diisocyanato Silane

Hydrolysis and Condensation Kinetics of Diethoxy(diisocyanato)silane

The formation of polysiloxanes from alkoxysilanes is a complex process that occurs in two primary stages: hydrolysis and condensation. nih.gov The kinetics of these reactions are fundamental to controlling the properties of the final polymeric material. nih.gov

Mechanistic Investigations of Alkoxysilane Hydrolysis

The initial step in the polymerization of alkoxysilanes is the hydrolysis of the alkoxy groups (in this case, ethoxy groups) to form silanol (B1196071) groups (Si-OH). nih.govgelest.com This transformation is a prerequisite for the subsequent condensation reactions. nih.gov The hydrolysis reaction can be catalyzed by either acids or bases. gelest.com

Under acidic conditions, the mechanism involves a rapid, initial protonation of the oxygen atom in the alkoxy group. nih.govpaint.org This is followed by a bimolecular nucleophilic substitution (SN2) reaction, where a water molecule attacks the silicon atom, leading to the displacement of an alcohol molecule (ethanol) and the formation of a silanol. nih.govpaint.org

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the silicon atom in a nucleophilic displacement reaction. paint.org This process involves the formation of a five-coordinate (pentacoordinate) silicon intermediate, which then breaks down to form the silanol. adhesivesmag.com The presence of electron-withdrawing groups attached to the silicon atom can accelerate the rate of base-catalyzed hydrolysis by stabilizing the developing negative charge in the transition state. paint.org

Self-Condensation Pathways of this compound Hydrolyzates

Following hydrolysis, the resulting silanol hydrolyzates undergo condensation to form stable siloxane bonds (Si-O-Si), which constitute the backbone of the polysiloxane polymer. nih.govgelest.com This self-condensation can proceed through two primary pathways:

Water Condensation: Two silanol groups react with each other to form a siloxane bond and a molecule of water. nih.gov

Alcohol Condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and a molecule of ethanol. nih.gov

These condensation reactions occur concurrently and consecutively with hydrolysis, leading to the formation of oligomers. nih.gov For derivatives of this compound, which are difunctional with respect to their silane (B1218182) groups, the condensation products can be linear chains or cyclic structures. nih.gov Specific research on derivatives synthesized from this compound has shown distinct condensation pathways; for instance, the hydrolysis-condensation of hydroxyethyl-diethoxy-silane (HEDS) primarily yields four-membered cyclic siloxanes, while oligoether-diethoxy-silane (OETS) forms cyclic siloxanes of various ring sizes. researchgate.net

Catalytic and Environmental Factors Influencing Hydrolysis-Condensation Behavior

The kinetics and outcome of the hydrolysis and condensation reactions are highly sensitive to several factors.

pH and Catalysis: The reaction rate is strongly dependent on pH. paint.org Acidic conditions (pH 3-4.5) are often used to enhance hydrolysis while slowing the subsequent condensation reactions. google.comresearchgate.net Basic conditions, conversely, tend to accelerate condensation. gelest.com Besides acids and bases, various catalysts are employed. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are effective catalysts that first hydrolyze to form the active organotin hydroxide species. paint.orgadhesivesmag.comresearchgate.net Rare earth metal salts, like lanthanide triflates, have also been shown to catalyze silane hydrolysis under mild conditions. google.com

Water-to-Silane Ratio (r): The amount of water present is a critical parameter. nih.gov Stoichiometrically, a difunctional silane requires a water-to-silane molar ratio of 1.0 for complete hydrolysis. The water content not only affects the reaction rate but also plays a crucial role in determining the structure of the resulting oligomers, influencing whether they are linear, cyclic, or branched. nih.gov

Solvent and Temperature: The choice of solvent can significantly impact reaction rates. nih.govresearchgate.net Temperature also plays a key role, with higher temperatures generally increasing the rates of both hydrolysis and condensation. nih.gov

Table 1: Influence of Catalysts on Alkoxysilane Reactions

| Catalyst Type | Mechanism | Effect on Reaction | Reference |

|---|---|---|---|

| Acid (e.g., HCl, Acetic Acid) | Protonation of alkoxy group, followed by SN2 attack by water. | Enhances hydrolysis rate, leads to more linear or randomly branched polymers. | gelest.compaint.orgresearchgate.net |

| Base (e.g., Amines) | Nucleophilic attack by OH⁻ on the silicon atom. | Accelerates condensation, promotes highly branched, compact structures. | gelest.compaint.orgadhesivesmag.com |

| Organotin (e.g., DBTDL) | Forms an organotin hydroxide which reacts with the alkoxysilane. | Effective catalyst for both hydrolysis and condensation. | paint.orgadhesivesmag.comresearchgate.net |

| Rare Earth Metal Salts | Lewis acid catalysis. | Promotes hydrolysis under mild conditions; can also promote oligomerization. | google.com |

Polymerization Reactions Initiated by this compound

Formation of Polysiloxanes from this compound Derivatives

The derivatives of this compound, now containing terminal diethoxysilyl groups, serve as monomers for sol-gel polymerization. researchgate.net This process involves the hydrolysis and subsequent condensation reactions as detailed in section 3.1. nih.gov The silanol groups formed during hydrolysis condense to build a polysiloxane (Si-O-Si) backbone, resulting in a silicone polymer. nih.gov The properties of the resulting polysiloxane are directly influenced by the kinetics of these formation reactions. nih.gov

Elucidation of Linear and Branched Polysiloxane Architectures

The final architecture of the polysiloxane is determined by the functionality of the silane monomer and the reaction conditions. nih.gov

Functionality: Since the derivatives of this compound are difunctional (having two hydrolyzable ethoxy groups), they are expected to primarily form linear polymer chains or cyclic structures. nih.gov Branching points in a polysiloxane network are introduced by using trifunctional or tetrafunctional silanes.

Reaction Conditions: The choice of catalyst and pH significantly influences the polymer architecture. gelest.com Acid catalysis tends to favor the formation of more linear or randomly branched polymers. gelest.com In contrast, base catalysis accelerates condensation reactions, leading to more highly crosslinked and compact, often particulate, structures. gelest.com The water-to-silane ratio also has a strong influence on whether the resulting oligomers are linear, monocyclic, or bicyclic. nih.gov For example, the hydrolysis-condensation product of HEDS, a derivative of the title compound, consists mainly of four-membered cyclic siloxane rings. researchgate.net

Table 2: Effect of Reaction Conditions on Polysiloxane Architecture

| Condition | Resulting Architecture | Rationale | Reference |

|---|---|---|---|

| Acid Catalysis | Primarily linear and randomly branched polymers | Hydrolysis rate is faster than condensation rate, allowing chains to form before extensive crosslinking. | gelest.com |

| Base Catalysis | Highly branched, compact, particulate structures | Condensation rate is much faster, leading to rapid formation of dense networks. | gelest.com |

| Low Water/Silane Ratio | Can favor specific oligomer structures (e.g., cyclic) | Limits the extent of hydrolysis, controlling the subsequent condensation pathways. | nih.gov |

| Difunctional Monomer | Linear chains and/or cyclic structures | Each monomer can only form two bonds in the siloxane backbone. | nih.govresearchgate.net |

Formation and Characterization of Cyclic Oligosiloxanes

The hydrolysis and condensation of the ethoxy groups in this compound can lead to the formation of cyclic oligosiloxanes. This process involves the reaction of the silane with water, which initially forms silanol intermediates. These silanols are highly reactive and can subsequently condense with each other, eliminating water to form Si-O-Si (siloxane) bonds. The intramolecular condensation of these silanols can result in the formation of cyclic structures.

The specific size and structure of the resulting cyclic oligosiloxanes can be influenced by reaction conditions such as the concentration of reactants, pH, and the presence of catalysts. Characterization of these cyclic species is typically performed using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify the Si-O-Si linkages and nuclear magnetic resonance (NMR) spectroscopy to elucidate the cyclic structure.

Crosslinking Chemistry via this compound

The dual functionality of this compound makes it an effective crosslinking agent in polymer chemistry.

This compound can be used to crosslink polymers that have been previously functionalized with terminal groups reactive towards isocyanates, such as hydroxyl or amine groups. In this process, the isocyanate groups of the silane react with the terminal groups of the polymer chains, forming urethane (B1682113) or urea (B33335) linkages, respectively. This reaction effectively "caps" the polymer chains with silane moieties.

The subsequent crosslinking occurs through the hydrolysis and condensation of the ethoxy groups on the silane. scirp.org In the presence of moisture, the ethoxy groups hydrolyze to form reactive silanol groups. scirp.org These silanols can then condense with each other or with silanol groups on adjacent polymer chains, forming a stable, three-dimensional siloxane (Si-O-Si) network. paint.org This process is often catalyzed to control the cure rate and final properties of the crosslinked material. paint.org

| Reactant 1 | Reactant 2 | Linkage Formed | Crosslinking Mechanism |

| Hydroxyl-terminated polymer | This compound | Urethane | Hydrolysis and condensation of ethoxy groups |

| Amine-terminated polymer | This compound | Urea | Hydrolysis and condensation of ethoxy groups |

The ability of this compound to react with both organic polymers and form an inorganic siloxane network makes it a key component in the synthesis of organic-inorganic hybrid materials. rsc.orgdtic.mil These materials combine the properties of both the organic polymer (e.g., flexibility, toughness) and the inorganic silica (B1680970) network (e.g., hardness, thermal stability). rsc.org

The formation of these hybrid networks involves a co-condensation process. rsc.org The isocyanate groups of the silane first react with a suitable organic polymer or precursor. Subsequently, the hydrolysis and condensation of the ethoxy groups, often in conjunction with other silicon alkoxides like tetraethoxysilane (TEOS), lead to the formation of a continuous inorganic silica phase that is covalently bonded to the organic component. dtic.milresearchgate.net This creates a true molecular-level hybrid with enhanced properties compared to simple physical blends. rsc.org

This compound in Hybrid Polyurethane Synthesis

This compound can be incorporated into polyurethane formulations to create hybrid materials with unique characteristics. dtic.mil In a typical synthesis, a polyol is reacted with a diisocyanate to form a polyurethane prepolymer with terminal isocyanate groups. scirp.org this compound can then be introduced in several ways.

If a stoichiometric excess of the diisocyanate is used, the resulting prepolymer will have free isocyanate groups. These can then be reacted with the isocyanate groups of this compound under specific conditions, or the silane can be used to end-cap the polyurethane. scirp.org The ethoxy groups on the silane are then available for subsequent hydrolysis and condensation, leading to a crosslinked polyurethane-silica hybrid network. This approach allows for the creation of coatings, adhesives, and sealants with improved adhesion, scratch resistance, and thermal stability. google.com

Reactivity of Isocyanate Groups in this compound

The isocyanate (NCO) group is a highly electrophilic functional group. semanticscholar.org The carbon atom of the NCO group has a partial positive charge, making it susceptible to attack by nucleophiles. semanticscholar.org

Exploration of Nucleophilic Addition Reactions

The isocyanate groups in this compound readily undergo nucleophilic addition reactions with a wide range of nucleophiles. masterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate group, leading to the formation of a new covalent bond. libretexts.org

Common nucleophiles that react with isocyanates include:

Alcohols (R-OH): The reaction with alcohols results in the formation of a urethane linkage. This is a fundamental reaction in polyurethane chemistry.

Amines (R-NH2): Primary and secondary amines react rapidly with isocyanates to form urea linkages. pcimag.com This reaction is generally much faster than the reaction with alcohols. pcimag.com

Water (H2O): The reaction with water initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. pcimag.com The newly formed amine can then react with another isocyanate group to form a urea linkage. pcimag.com

Comparative Reactivity Studies with Other Silanes (e.g., Chlorosilanes, Alkoxysilanes)

The reactivity of this compound is distinguished by the presence of two different functional groups attached to the silicon atom: ethoxy (-OEt) and isocyanate (-NCO) groups. This unique structure places its reactivity profile between that of chlorosilanes and other alkoxysilanes.

Scientific studies have established that the reactivity of isocyanatosilanes is generally lower than that of chlorosilanes but higher than that of corresponding alkoxysilanes. nist.gov This can be attributed to the nature of the leaving groups during hydrolysis, a key step in the reaction mechanism of these silanes.

Chlorosilanes , such as dimethyldichlorosilane, are highly reactive due to the presence of the Si-Cl bond. The chlorine atom is an excellent leaving group, leading to rapid hydrolysis upon contact with water, often with the vigorous evolution of hydrogen chloride (HCl). This high reactivity can sometimes be challenging to control in certain applications.

Alkoxysilanes , on the other hand, exhibit more moderate and controllable reactivity. The hydrolysis of the Si-OR bond is slower and typically requires a catalyst (acid or base) to proceed at a practical rate. The byproducts of this reaction are alcohols (in this case, ethanol), which are less corrosive than HCl.

The dual functionality of this compound, with both highly reactive isocyanate groups and moderately reactive ethoxy groups, makes it a versatile reagent in materials science and organic synthesis. zmsilane.com The isocyanate groups can readily react with nucleophiles such as amines and alcohols, enabling the covalent attachment of a wide range of organic functionalities. hengdasilane.comcfmats.com Simultaneously, the ethoxy groups can undergo hydrolysis and condensation to form a stable siloxane backbone, allowing for the integration of these functionalities into inorganic or hybrid organic-inorganic materials. hengdasilane.com

A comparative overview of the reactivity of these silane classes is presented in the table below.

| Silane Type | Typical Functional Groups | Relative Reactivity | Byproducts of Hydrolysis | Key Characteristics |

| Chlorosilanes | -Cl | High | Hydrogen Chloride (HCl) | Rapid reaction, corrosive byproduct |

| Isocyanatosilanes | -NCO | Moderate to High | Amine (from reaction with water) | Versatile for functionalization |

| Alkoxysilanes | -OR (e.g., -OEt) | Low to Moderate | Alcohol (e.g., Ethanol) | Controllable reaction, requires catalyst |

Advanced Functionalization Strategies Employing this compound

The unique chemical nature of this compound, possessing both highly reactive isocyanate groups and hydrolyzable ethoxy groups, allows for its use in a variety of advanced functionalization strategies. These strategies are primarily centered on surface modification and polymer synthesis, where the dual reactivity of the molecule can be leveraged to create materials with tailored properties.

One key strategy involves the use of this compound as a coupling agent to functionalize surfaces, such as silica or other metal oxides. nist.gov This can be achieved through a two-step process. In the first step, the isocyanate groups are reacted with a molecule containing a desired functional group, for example, an amine. nist.gov This reaction creates a new, functionalized silane molecule. In the second step, this newly synthesized silane is deposited onto the substrate, where the ethoxy groups can then hydrolyze and condense to form a stable, covalently bonded surface layer. nist.gov This approach allows for the introduction of a wide array of chemical functionalities onto a surface, which would otherwise be difficult to achieve with commercially available silanes. nist.gov

Another advanced functionalization strategy involves the direct reaction of this compound with a surface to introduce reactive isocyanate groups. These surface-bound isocyanate groups can then be used as anchor points for the subsequent attachment of other molecules. acs.org However, this "grafting-from" approach can sometimes be limited by steric hindrance and the orientation of the isocyanate groups on the surface. nist.gov

In the realm of polymer chemistry, this compound serves as an important building block and crosslinking agent. cfmats.com It is used in the synthesis of silane-modified polymers (SMPs), such as silyl-terminated polyurethanes (SPURs). cfmats.com In these applications, the isocyanate groups react with the terminal hydroxyl groups of a polymer backbone, while the ethoxy groups remain available for subsequent moisture-curing, forming a durable crosslinked network. cfmats.com This approach is widely used in the formulation of high-performance adhesives and sealants. cfmats.comgoogle.com

Furthermore, this compound can be used as a precursor for the synthesis of more complex organosilicon compounds. For instance, it can be selectively reacted to produce larger siloxane oligomers with controlled functionality, which can then be used as building blocks for more elaborate materials.

The table below summarizes some of the advanced functionalization strategies employing this compound.

| Functionalization Strategy | Description | Application Area |

| Pre-functionalization and Grafting-to | Reaction of the isocyanate group with a functional molecule prior to surface deposition. nist.gov | Surface modification, creating tailored surface chemistry. |

| Direct Surface Grafting | Attachment of the silane to a surface, leaving reactive isocyanate groups for further reaction. acs.org | Surface activation for subsequent chemical transformations. |

| Polymer End-capping and Crosslinking | Reaction with polymer termini to introduce moisture-curable silyl (B83357) groups. cfmats.comgoogle.com | Synthesis of high-performance adhesives, sealants, and coatings. |

| Synthesis of Siloxane Oligomers | Use as a starting material for the controlled synthesis of larger, functional siloxane structures. | Materials science, synthesis of specialty silicones. |

Advanced Materials Synthesis and Engineering with Diethoxy Diisocyanato Silane

Advanced Coatings and Thin Films Incorporating Diethoxy(diisocyanato)silane

The dual reactivity of this compound makes it highly suitable for formulating advanced coatings and thin films that require exceptional durability, adhesion, and chemical resistance. specialchem.commdpi.com The formation of a dense, highly crosslinked network is key to the performance of these films.

When used in a coating formulation, the ethoxy groups participate in a sol-gel reaction to form an inorganic silica-based network, which provides hardness and thermal stability. sol-gel.net Concurrently, the isocyanate groups can react with atmospheric moisture or with functional groups within a polymer binder to create a highly crosslinked organic-inorganic structure. This process is analogous to the curing of polyurethane coatings, known for their toughness and resilience.

Research on multifunctional silanes derived from the reaction of 3-isocyanatopropyltriethoxysilane (B1197299) has shown that the resulting interphase in composites provides superior hydrolytic durability. nih.gov This principle directly applies to coatings formulated with this compound. The resulting films form a robust molecular bridge between the substrate and any subsequent layers, making them excellent adhesion promoters for inorganic surfaces like metal and glass. specialchem.com Such coatings can serve as protective passivation layers for sensitive electronics or as tough, transparent films for optical applications. sol-gel.net

Deposition and Characterization of Hafnium Silicate (B1173343) Films

Hafnium silicate (HfSiₓOᵧ) films are critical components in the semiconductor industry, serving as high-k dielectric materials that replace traditional silicon dioxide in modern transistors. These materials offer a higher dielectric constant, which allows for further miniaturization of electronic components while controlling leakage currents. The deposition of these films is typically achieved through methods like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), which rely on volatile precursor chemicals.

While this compound, with its silicon and oxygen content, is a potential candidate as a silicon precursor, its specific use for the deposition of hafnium silicate films is not extensively documented in publicly available research. The synthesis of these films generally involves the co-deposition of a hafnium precursor and a silicon precursor.

Commonly used precursors for depositing hafnium silicate films include:

Hafnium Precursors : Tetrakis(ethylmethylamino)hafnium (TEMAHf), hafnium(IV) t-butoxide, and other hafnium amides and alkoxides are frequently used due to their volatility and reactivity. capes.gov.br Novel precursors, such as heteroleptic hafnium amide-guanidinates and halogenated cyclopentadienyl (B1206354) hafnium compounds, have also been developed to improve thermal stability and film quality. researchgate.netrsc.org

Silicon Precursors : A variety of silicon-containing molecules are used, including silicon alkoxides and aminosilanes. For instance, tetrakis(ethylmethylamino)silicon has been used in conjunction with TEMAHf for the ALD of hafnium silicate. capes.gov.br

The deposition process involves sequential pulses of the hafnium precursor, the silicon precursor, and an oxidant (like ozone or water) onto a substrate in a reaction chamber. This cyclic process allows for the precise, layer-by-layer growth of a uniform film with controlled composition and thickness.

The resulting hafnium silicate films are then characterized using a suite of analytical techniques to determine their physical, chemical, and electrical properties.

Table 1: Common Characterization Techniques for Hafnium Silicate Films

| Characterization Technique | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the chemical composition and bonding states of the elements within the film. |

| Spectroscopic Ellipsometry (SE) | Measures film thickness and refractive index. |

| High-Resolution Transmission Electron Microscopy (HR-TEM) | Provides high-resolution images of the film's cross-section, revealing its thickness, uniformity, and the presence of any interfacial layers. |

| Atomic Force Microscopy (AFM) | Characterizes the surface morphology and roughness of the deposited film. |

| Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements | Evaluate the electrical properties, including the dielectric constant, interface state density, and leakage current, which are crucial for device performance. |

Thin films of hafnium silicate are valued for their thermal stability and their ability to form a stable interface with the silicon substrate. google.com The addition of silicon to hafnium oxide can increase the crystallization temperature of the amorphous film, which is beneficial for semiconductor manufacturing processes.

Surface Modification for Enhanced Functionality (e.g., Anti-fouling, Adhesion Promotion)

The dual reactivity of this compound makes it an effective agent for modifying the surfaces of various materials, including glass and metals. The ethoxy groups can hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic substrates to form stable covalent Si-O-Substrate bonds. Simultaneously, the highly reactive isocyanate (-NCO) groups are available to react with nucleophilic groups (such as -OH or -NH₂) present in organic polymers or other functional molecules. This dual-action mechanism allows this compound to act as a molecular bridge, promoting adhesion between inorganic and organic materials.

Adhesion Promotion: Silane (B1218182) coupling agents are widely used to enhance the adhesion of coatings, adhesives, and sealants to inorganic substrates. The isocyanate group is particularly effective in reacting with functional groups in polymeric resins. This chemical bonding at the interface dramatically improves the durability and performance of the adhesive joint, especially under challenging environmental conditions like high humidity.

Research has shown that silanes with two or three alkoxy groups, such as this compound, lead to a significant increase in adhesion strength. researchgate.net This is attributed to the formation of more stable bonds with the substrate and the ability to create a more extensive interphase with the polymer matrix. researchgate.net The general mechanism for silane-based adhesion promotion involves the hydrolysis of the alkoxy groups to silanols, which then form covalent bonds with the substrate.

Anti-fouling Properties: While specific studies on this compound for anti-fouling applications are not prevalent, the principles of silane-based surface modification are directly applicable. Anti-fouling surfaces are designed to prevent the adhesion of organisms, such as bacteria or marine life. This can be achieved by creating surfaces that are either highly hydrophobic (water-repellent) or that present specific chemical functionalities that resist bio-adhesion.

This compound can be used in a two-step process to create such functional surfaces. First, the silane is anchored to the substrate. Then, the reactive isocyanate groups can be used to attach other molecules, such as fluorinated compounds or polyethylene (B3416737) glycol (PEG), which are known to impart hydrophobic or protein-resistant properties, respectively. This versatility allows for the tailored design of surfaces with specific anti-fouling characteristics. For instance, the modification of glass surfaces with fluorinated silane coupling agents has been shown to create hydrophobic surfaces. rsc.org

This compound as a Precursor for Novel Siloxane Derivatives

Siloxanes are polymers with a silicon-oxygen backbone (...-Si-O-Si-...) and are the basis for silicone oils, rubbers, and resins. This compound serves as a valuable and controllable starting material for the synthesis of specific, well-defined siloxane oligomers and polymers. The reactivity of the isocyanate groups is higher than that of the corresponding alkoxysilanes, which allows for selective chemical reactions. rsc.org

A notable application is the use of this compound (DEDIS) as a raw material for the selective synthesis of hexaethoxydisiloxane (HEDS) and octaethoxytrisiloxane (OETS). rsc.org This synthesis provides a pathway to creating these larger siloxane molecules with a high degree of control over their structure. rsc.org These resulting siloxane derivatives can then be used in further hydrolysis and condensation reactions to form more complex silicone materials or as coupling agents themselves. rsc.org

The general synthesis of siloxanes often involves the hydrolysis of silicon chlorides or alkoxides. The process typically begins with the formation of silanols (R₃Si-OH), which then condense to form the Si-O-Si siloxane linkage. google.com The use of a precursor like this compound offers an alternative synthetic route with different reactivity and selectivity, enabling the creation of novel siloxane structures that may not be easily accessible through traditional methods.

Table 2: Siloxane Derivatives from this compound

| Precursor | Synthesized Derivative | Chemical Formula of Derivative | Significance/Application | Reference |

| This compound (DEDIS) | Hexaethoxydisiloxane (HEDS) | C₁₂H₃₀O₇Si₂ | Building block for more complex siloxanes, used in hydrolysis-condensation studies. | rsc.org |

| This compound (DEDIS) | Octaethoxytrisiloxane (OETS) | C₁₆H₄₀O₉Si₃ | Building block for more complex siloxanes, used in hydrolysis-condensation studies. | rsc.org |

The ability to synthesize specific siloxane oligomers like HEDS and OETS from this compound highlights its importance as a versatile building block in organosilicon chemistry. These derivatives are valuable for studying the fundamental processes of silicone formation and for developing new materials with tailored properties.

Analytical and Spectroscopic Characterization Techniques in Diethoxy Diisocyanato Silane Research

Spectroscopic Methods for Structural Elucidation of Diethoxy(diisocyanato)silane and its Derivatives

Spectroscopy is fundamental to confirming the identity and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) offer a comprehensive view of its molecular structure.

NMR spectroscopy is an indispensable tool for the structural analysis of organosilicon compounds. For this compound, both ²⁹Si and ¹H NMR would provide key structural information.

²⁹Si NMR: This technique directly probes the silicon environment. The chemical shift in ²⁹Si NMR is highly sensitive to the substituents attached to the silicon atom. For this compound, a single resonance would be expected, with a chemical shift influenced by the presence of two ethoxy groups and two isocyanato groups. In related alkoxysilanes, chemical shifts are used to distinguish between different degrees of condensation (T⁰, T¹, T², T³ species) in sol-gel processes, where Tⁿ denotes a silicon atom bonded to 'n' other silicon atoms through oxygen bridges. researchgate.net While specific data for this compound is not readily available, theoretical calculations and comparisons with similar methoxy- and methyl-substituted silanes help in predicting these shifts. unige.chrsc.org The large chemical shift differences in ²⁹Si NMR make peak assignment relatively straightforward. researchgate.net

¹H NMR: Proton NMR would be used to confirm the presence and structure of the ethoxy groups. The spectrum is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, characteristic of an ethyl group, with coupling between the adjacent protons. The integration of these signals would confirm the ratio of protons in the molecule.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -O-CH₂-CH₃ | ~3.8 - 4.0 | Quartet |

| ¹H | -O-CH₂-CH₃ | ~1.2 - 1.3 | Triplet |

Note: Predicted values are based on typical shifts for alkoxysilanes and related structures.

FTIR spectroscopy is highly effective for identifying the key functional groups within this compound. The most prominent and diagnostic absorption would be that of the isocyanate group (-N=C=O). researchgate.net

Key expected vibrational bands include:

Isocyanate (-N=C=O) Stretch: A very strong and sharp absorption band is expected around 2270-2280 cm⁻¹. The absence or attenuation of this peak is a clear indicator that the isocyanate groups have reacted, for example, during polymerization or surface grafting. researchgate.net

Si-O-C Stretch: Strong bands associated with the silicon-ethoxy linkages are expected in the 1100-1080 cm⁻¹ region. researchgate.netresearchgate.net

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the ethoxy groups would appear in the 3000-2850 cm⁻¹ range.

The monitoring of the isocyanate peak is particularly useful in real-time analysis of reactions, such as the formation of urethanes or ureas, where its disappearance signifies the consumption of the reactant. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (stretch, alkyl) | 2975 - 2850 | Medium-Strong |

| -N=C=O (asymmetric stretch) | ~2275 | Very Strong, Sharp |

Note: Wavenumbers are based on data from analogous isocyanate-containing silanes. researchgate.net

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) corresponding to its exact mass, followed by a series of fragment ions.

While a direct mass spectrum for this compound is not available, analysis of a structurally similar compound, diethoxydimethoxysilane (C₆H₁₆O₄Si), shows fragmentation patterns typical for alkoxysilanes. nist.gov For this compound, expected fragmentation pathways would likely involve the loss of ethoxy radicals (-•OCH₂CH₃), ethylene (B1197577) (C₂H₄) via rearrangement, or isocyanate groups (-NCO). This data confirms the molecular weight and the nature of the substituents on the silicon atom.

Chromatographic Techniques for Reaction Product and Oligomer Analysis

When this compound undergoes condensation or polymerization reactions, it forms a mixture of oligomers and polymers. Chromatographic techniques are essential for separating and analyzing these products.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for analyzing the molecular weight distribution of polymers derived from this compound. When the silane (B1218182) hydrolyzes and condenses to form polysiloxanes, GPC can separate the resulting oligomers and polymers based on their hydrodynamic volume in solution. The analysis provides crucial data on the average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net For instance, in the synthesis of polysilsesquioxanes from related silanes, GPC has been used to confirm monomodal molecular weight distributions and to determine average molecular weights in the range of 11,200 Da with low polydispersity. researchgate.net

Surface Characterization Techniques for this compound Modified Materials

This compound is often used to modify the surfaces of various materials, such as fillers, fibers, or substrates, to improve adhesion or impart new functionalities. Characterizing these modified surfaces is key to verifying the success of the grafting process. Techniques such as FTIR and scanning electron microscopy (SEM) are commonly employed. nih.gov

FTIR Spectroscopy: As applied to surfaces, FTIR (often in Attenuated Total Reflectance, ATR, mode) can confirm the chemical bonding of the silane to the material. The appearance of characteristic silane peaks (e.g., Si-O-Si or remaining -NCO) on the spectrum of the treated material confirms a successful modification. nih.gov

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphological changes on a material's surface after treatment with the silane. Images can reveal the presence of a uniform silane coating or changes in surface texture, providing evidence of the modification. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnifications. In the context of this compound research, SEM is employed to examine the morphology of surfaces or materials that have been treated or modified with this silane. For instance, when this compound is used as a coupling agent or in the formation of coatings, SEM can reveal details about the uniformity of the coating, the presence of aggregates, or changes in the surface texture of the substrate.

Research findings have shown that the application of silanes can lead to noticeable changes in the surface morphology of substrates. While direct studies on this compound are limited, analogous research on other silanes demonstrates the utility of SEM. For example, in studies of silane-grafted polyethylene (B3416737), SEM images have distinguished between the smoother surface of the untreated polymer and the altered, sometimes rougher, texture after silane treatment and curing.

Table 1: Representative SEM Observations on Silane-Treated Surfaces

| Feature | Observation | Implication |

| Surface Texture | Increased roughness or altered topography post-treatment. | Indicates successful grafting or coating of the silane onto the substrate. |

| Coating Uniformity | Homogeneous or heterogeneous distribution of the silane layer. | Affects the performance and reliability of the silane treatment. |

| Presence of Aggregates | Formation of silane agglomerates on the surface. | May indicate non-optimal reaction conditions or hydrolysis and condensation of the silane before surface bonding. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides even higher resolution imaging of surface topography than SEM, capable of resolving features down to the nanoscale. For this compound, AFM is invaluable for obtaining detailed information about the morphology and roughness of the silane layer at the molecular level. This technique can be operated in various modes, such as tapping mode, to minimize damage to soft organic layers like a silane coating.

AFM studies on aminosilane-modified silicon surfaces have shown that the morphology and thickness of the silane layer are dependent on deposition conditions. These studies reveal how silane molecules self-assemble on a surface, forming either a monolayer or a multilayer structure. Such insights are critical for controlling the properties of surfaces modified with this compound for specific applications.

Table 2: Typical AFM Data for Silane-Modified Surfaces

| Parameter | Typical Value Range | Significance |

| Surface Roughness (Rq) | 0.2 - 5 nm | Quantifies the smoothness of the silane layer. |

| Layer Thickness | 1 - 10 nm | Determines the extent of silane polymerization and multilayer formation. |

| Morphological Features | Islands, aggregates, uniform films | Provides insight into the mechanism of silane deposition and self-assembly. |

Energy Dispersive X-ray Spectroscopy (EDS/EDX)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with SEM, allowing for the elemental mapping of a surface. In the study of this compound, EDS is used to confirm the presence of silicon and other key elements (carbon, oxygen, nitrogen) on a treated surface, providing qualitative and semi-quantitative compositional information.

When analyzing a substrate treated with this compound, an EDS spectrum would be expected to show peaks corresponding to the constituent elements of the silane. The intensity of the silicon peak, for example, can give an indication of the amount of silane present on the surface. This technique is particularly useful for verifying the successful grafting of the silane and for investigating the distribution of the silane across the material's surface. In studies of other complex silane-based systems, such as nanoparticles coated with silanes, EDS has been effectively used to confirm the presence of the elements from the silane on the nanoparticle surface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly powerful for studying thin films and surface modifications, making it an essential tool in this compound research.

XPS analysis of surfaces treated with this compound can provide detailed information about the chemical bonding at the interface between the silane and the substrate. High-resolution spectra of the Si 2p, C 1s, O 1s, and N 1s regions can reveal the formation of Si-O-substrate bonds, as well as the chemical state of the isocyanate groups. For instance, the binding energy of the N 1s peak can indicate whether the isocyanate groups have reacted.

Studies on other silanes, such as those on gold or ceramic surfaces, have demonstrated the capability of XPS to determine the thickness of the silane layer and to identify the chemical bonds formed upon grafting. This level of detail is crucial for understanding the reaction mechanisms of this compound and for optimizing its performance as a coupling agent or adhesion promoter.

Table 3: Expected XPS Peak Information for this compound

| Element (Core Level) | Expected Binding Energy (eV) | Chemical State Information |

| Si 2p | ~102-103 eV | Corresponds to Si-O bonds in the siloxane network. |

| C 1s | ~284-289 eV | Multiple peaks for C-H, C-O, and N=C=O groups. |

| O 1s | ~532-533 eV | Relates to Si-O and C-O bonds. |

| N 1s | ~399-401 eV | Indicates the presence of the isocyanate (-NCO) group. |

Contact Angle Measurements for Wettability Assessment

Contact angle measurements are a straightforward yet powerful method for assessing the wettability of a surface, which is directly related to its surface energy. The application of this compound to a surface can significantly alter its wetting behavior. By measuring the contact angle of a liquid, typically water, on a treated surface, one can infer changes in its hydrophobicity or hydrophilicity.

An increase in the water contact angle after treatment with this compound would indicate an increase in the hydrophobicity of the surface. This change is due to the presence of the ethoxy and isocyanate functional groups of the silane on the surface. The degree of change in the contact angle can provide information about the density and orientation of the silane molecules on the surface. Studies on various silanes have shown a direct correlation between the silane treatment and an increase in the water contact angle, signifying a more hydrophobic surface.

Table 4: Representative Contact Angle Data for Silane-Treated Surfaces

| Surface Type | Water Contact Angle (°) | Wettability |

| Untreated Hydrophilic Substrate | < 90° | Hydrophilic |

| Silane-Treated Substrate | > 90° | Hydrophobic |

These measurements are critical for applications where controlling the surface energy is important, such as in the development of water-repellent coatings or in promoting adhesion between dissimilar materials.

Computational Chemistry and Theoretical Modeling of Diethoxy Diisocyanato Silane Systems

Density Functional Theory (DFT) Studies on Diethoxy(diisocyanato)silane and Related Silanes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and other chemical properties.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating the energy barriers associated with them. This information is crucial for understanding reaction kinetics and mechanisms. For this compound, key reactions of interest would be hydrolysis of the ethoxy groups and reactions involving the isocyanate functionalities.

Research on other functionalized silanes provides insight into the expected reaction pathways. For instance, the hydrolysis of alkoxysilanes is known to be a critical first step in the formation of siloxane networks. ethz.ch DFT studies on aminosilanes have detailed the reaction mechanisms for their chemisorption on surfaces, identifying physisorption as a crucial initial step. ucc.ie The first hydrolysis step of an alkoxysilane is typically a rapid and reversible protonation of the alkoxy group, followed by a bimolecular nucleophilic substitution (S N 2) reaction. researchgate.net

A study by Sato et al. (2023) demonstrated that this compound can be used as a raw material to synthesize hexaethoxydisiloxane (HEDS) and octaethoxytrisiloxane (OETS) through reactions with ethanol. dntb.gov.uaresearchgate.net This indicates the reactivity of the isocyanate group with alcohols. A DFT study on this system could elucidate the step-by-step mechanism, calculating the activation energies for the substitution of isocyanate groups with ethoxy groups.

Furthermore, DFT can be used to compare the reactivity of different functional groups within the same molecule. For this compound, one could compare the energy barriers for the hydrolysis of the ethoxy groups versus the reaction of the isocyanate groups with nucleophiles like water or alcohols. Studies on other isocyanates have used DFT to calculate reaction barriers and explore catalytic mechanisms, providing a template for how such an investigation would be structured for this compound. chemrxiv.orgfaccts.de

Table 1: Representative DFT-Calculated Reaction and Activation Energies for Related Silane (B1218182) Reactions (Note: This table presents data from analogous systems to illustrate the type of information obtained from DFT studies, as specific data for this compound is not available.)

| Reaction System | Reaction Step | Calculated Energy (kJ/mol) | Reference |

|---|---|---|---|

| SiH₂(NH₂)₂ + H₂O | Hydrolysis Energy (ΔEhyd) | -47.14 | ucc.ie |

| SiH₂(NH₂)₂ + NH₃ | Amination Energy (ΔEamin) | 0 | ucc.ie |

| Phenylnitrile Oxide + SO₂ | Effective Reaction Barrier (ΔG‡eff) to form Phenyl Isocyanate | 12 kcal/mol (~50 kJ/mol) | chemrxiv.org |

| p-Tolyl Isocyanate + Water | Activation Energy (Ea) | 72.07 ± 3.47 | researchgate.net |

DFT is also employed to analyze the electronic properties of molecules, such as charge distribution, molecular orbital energies (HOMO/LUMO), and bond characteristics. This analysis helps explain a molecule's reactivity and physical properties. For this compound, an electronic structure analysis would reveal key features.

The silicon atom, bonded to two electronegative oxygen atoms and two nitrogen atoms of the isocyanate groups, would be highly electrophilic and thus susceptible to nucleophilic attack. The carbon atoms of the isocyanate groups (-N=C=O) are also known to be highly electrophilic. cfmats.com DFT calculations could precisely quantify the partial atomic charges on these centers, confirming their reactivity.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Studies on the effect of isocyanate structure on polyurethane properties have implicitly relied on the electronic differences between various isocyanates, which can be quantified by DFT. researchgate.net Similarly, the influence of different functional groups on silane reactivity has been correlated with their electronic effects. scilit.com For instance, the highly electronegative nature of fluorine in fluorinated silanes has been shown to influence electron scattering and trapping, affecting the material's electrical properties. harvard.edu

A DFT analysis of this compound would likely show that the LUMO is localized on the Si and NCO groups, indicating these are the primary sites for nucleophilic attack. The bonding analysis could also detail the nature of the Si-O, Si-N, N=C, and C=O bonds, providing a deeper understanding of their respective strengths and polarities.

Molecular Dynamics Simulations for Polymerization and Network Formation Kinetics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD is particularly well-suited for modeling the polymerization and cross-linking processes that are characteristic of silane chemistry, providing insights into the formation of polymer networks and the resulting material properties.

While no specific MD simulations of this compound polymerization are available, numerous studies on other silane systems illustrate the approach. MD simulations have been used to model the polymerization of silicone oil, the formation of polymer-modified cement structures, and the cross-linking at fiber-matrix interfaces. mdpi.comfrontiersin.org

An MD simulation of this compound would typically start with a collection of monomer molecules in a simulation box. The simulation would proceed in a step-wise manner, modeling the key chemical reactions:

Hydrolysis: The ethoxy groups on the silicon atom would react with water molecules (if present in the system) to form silanol (B1196071) (Si-OH) groups.

Condensation: The silanol groups would then react with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bridges, leading to the growth of oligomers and polymers.

Urethane (B1682113)/Urea (B33335) Formation: The isocyanate groups could react with hydroxyl-containing species (including the silanols) to form urethane linkages or with water to form unstable carbamic acids that decompose to amines and CO₂, with the amines then reacting with other isocyanates to form urea linkages.

These reactive steps can be modeled using force fields that are capable of describing bond breaking and formation (reactive force fields) or through quantum mechanics/molecular mechanics (QM/MM) methods where the reactive event is treated with a higher level of theory. dntb.gov.ua By tracking the trajectories of all atoms, MD simulations can provide data on the kinetics of network formation, the evolution of the polymer structure, and the final network topology. This allows for the prediction of macroscopic properties like density, glass transition temperature, and mechanical strength. mdpi.comdntb.gov.ua

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are models that attempt to correlate the chemical structure of a series of compounds with their measured or calculated reactivity. These models are typically expressed as mathematical equations that relate structural descriptors (e.g., steric, electronic, or topological parameters) to a specific reactivity metric (e.g., reaction rate constant or activation energy).

No QSRR studies have been published specifically for this compound derivatives. However, the principles of QSRR could be readily applied to this class of compounds. A hypothetical QSRR study might involve synthesizing or computationally modeling a series of related molecules, for example, by varying the alkoxy group (e.g., methoxy, propoxy, butoxy) or by substituting the non-reactive hydrogens on the ethoxy chain.

For each derivative, one would calculate a set of molecular descriptors using computational chemistry software. These descriptors could include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

The reactivity of each derivative would then be determined, either experimentally or through a high-level computational method like DFT (e.g., calculating the energy barrier for hydrolysis). Finally, statistical methods such as multiple linear regression or machine learning algorithms would be used to build a model linking the structural descriptors to the observed reactivity.

Such a QSRR model could be a valuable tool for designing new silane coupling agents with tailored reactivity. For instance, it could predict which structural modifications would accelerate or decelerate the hydrolysis rate, allowing for the optimization of curing times in sealant or coating applications. Studies on other classes of compounds have successfully used QSRR to design new inhibitors and understand the influence of structural fragments on biological activity. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Diethoxy(diisocyanato)silane Reactions

The dual reactivity of this compound—hydrolysis/condensation of its ethoxy groups and the addition reactions of its isocyanate groups—presents a significant opportunity for catalytic innovation. Traditional catalysts, such as organotin compounds like Dibutyltin (B87310) dilaurate (DBTDL), are effective for promoting isocyanate-hydroxyl reactions but face scrutiny due to environmental toxicity. cfmats.compatsnap.com Furthermore, these catalysts are often not selective, promoting side reactions with water and the hydrolysis of ester groups. cfmats.compatsnap.com

Future research is focused on developing environmentally benign and highly selective catalytic systems. researchgate.net Key areas of development include:

Non-Tin Metal Catalysts: Zirconium chelates and Bismuth salts are emerging as promising alternatives. researchgate.netgoogle.com Zirconium compounds, for instance, have been shown to activate hydroxyl groups and selectively catalyze the isocyanate-hydroxyl reaction via an insertion mechanism, minimizing the competing reaction with water. patsnap.com This selectivity is crucial for applications like water-borne polyurethane coatings. patsnap.com

Lewis and Brønsted Acid Catalysis: For the siloxane bond formation (Si-O-Si), air-stable catalysts such as tris(pentafluorophenyl)borane, (C₆F₅)₃B, are being explored. frontiersin.org These catalysts can activate Si-H bonds (in related hydrosilane systems) or facilitate condensation of silanols under mild conditions, offering a pathway to cleaner and more efficient polysiloxane synthesis. frontiersin.org

Dual-Function Catalysts: The development of catalysts that can independently and selectively promote both the isocyanate reactions and the siloxane condensation is a significant goal. Such systems would allow for one-pot syntheses of complex hybrid organic-inorganic polymers with a high degree of control over the final network structure. researchgate.net

The table below compares the catalytic activity of various metal compounds in the reaction of an isocyanate trimer with n-butanol, a model for the isocyanate-hydroxyl reaction relevant to this compound.

| Catalyst | Metal | Half-life of Isocyanate (minutes) |

| Dibutyltin dilaurate (DBTDL) | Sn | < 20 |

| Zirconium Chelate | Zr | ~30 |

| Bismuth Carboxylate | Bi | ~100 |

| Zinc Octoate | Zn | > 4000 |

| Data derived from a model reaction of 1,6-hexamethylene diisocyanate trimer with n-butanol. researchgate.net |

Precision Synthesis of Tailored Polysiloxane Architectures with this compound

This compound serves as a "controllable functionality" raw material, enabling the synthesis of well-defined siloxane oligomers. For example, its controlled ethoxylation can yield intermediates like hexaethoxydisiloxane (HEDS) and octaethoxytrisiloxane (OETS), which subsequently form specific cyclic polysiloxane structures upon hydrolysis. nih.gov However, the future lies in moving beyond these simple structures to create highly tailored, complex polysiloxane architectures.

Emerging strategies for achieving this precision include:

Controlled Polymerization Techniques: Methods like Ring-Opening Polymerization (ROP) of cyclic siloxanes and hydrosilylation are being developed to create next-generation polysiloxanes with advanced properties. escholarship.orgresearchgate.net Applying these principles to monomers derived from this compound could yield polymers with precise control over molecular weight, branching, and functional group placement. escholarship.org

Branched and Hyperbranched Polymers: By controlling the reaction stoichiometry and conditions, this compound can act as a branching unit. The hydrolysis and condensation of its ethoxy groups can form a polysiloxane backbone, while the isocyanate groups remain available for grafting other polymer chains, leading to comb or brush-like structures. mdpi.comnih.gov These hyperbranched structures can result in materials with low viscosity and unique globular macromolecular shapes. mdpi.com

Hybrid Block Copolymers: The distinct reactivity of the isocyanate and ethoxy groups allows for sequential polymerization. For example, the isocyanate groups can first react with a hydroxyl-terminated polymer (like a polyether or polyester) to form a prepolymer, which is then cross-linked through the hydrolysis and condensation of the ethoxy-silane groups. This approach is used to create silane-modified polymers (SMP) for advanced sealants and adhesives. cfmats.com

Integration of this compound into Stimuli-Responsive and Self-Healing Materials

A key frontier for advanced polymers is the development of "smart" materials that can respond to external stimuli or autonomously repair damage. nih.gov The dual chemistry of this compound is exceptionally well-suited for creating such materials through the incorporation of dynamic covalent bonds. nih.govrsc.org

Self-Healing Mechanisms: The reaction of the isocyanate groups with amines forms urea (B33335) linkages. By using sterically hindered amines, it is possible to create "hindered urea bonds" that are dynamic, meaning they can dissociate and reform at low temperatures without a catalyst. nih.govillinois.edu This reversible chemistry allows a polymer network to self-heal after being cut or damaged. nih.govillinois.edu this compound can be integrated into a polymer backbone, providing the isocyanate functionality needed to form these dynamic crosslinks.

Stimuli-Responsive Networks: Dynamic covalent bonds, such as imines (Schiff bases) or boronate esters, can be designed to break and reform in response to specific triggers like pH changes, light, or temperature. nih.govresearchgate.netnih.gov The siloxane networks formed from the ethoxy groups of this compound can provide a flexible and durable matrix, while the isocyanate groups can be used to introduce other functional moieties that participate in these dynamic chemistries. For example, the isocyanate could react with a hydroxyl-functionalized molecule that also contains a pH-sensitive group, thereby creating a crosslink that responds to acidity.

The integration of these dynamic bonds transforms traditionally stable polyurethane and polysiloxane materials into functional systems capable of shape memory, controlled stiffness, and environmental adaptation. nih.govrsc.org

Advanced In-situ Characterization Methodologies for this compound Reaction Monitoring

To achieve the precision synthesis described above, it is crucial to monitor the complex and often simultaneous reactions of this compound in real-time. While established techniques like FTIR, Nuclear Magnetic Resonance (NMR), and Gel Permeation Chromatography (GPC) are foundational for characterizing the final products, future research will rely on advanced in-situ methodologies. nih.govnih.govyoutube.com

Emerging techniques for real-time reaction monitoring include:

In-situ Spectroscopy: Real-time monitoring using techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy allows researchers to track the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) and the appearance of urethane (B1682113) or urea linkages as the reaction proceeds. nih.gov Similarly, in-situ Raman spectrometry can monitor the hydrolysis of Si-O-C bonds and the formation of Si-O-Si networks. nih.gov

Optical Turbidity Scanning and Dynamic Light Scattering (DLS): For the sol-gel process involving the ethoxy groups, which is often immiscible in aqueous solutions, optical techniques are highly valuable. mdpi.com Turbidity scanning can monitor the hydrolysis reaction by observing the depletion of the neat silane (B1218182) phase and can track the condensation reaction by measuring the increase in turbidity as the polysiloxane sol is formed. mdpi.com DLS can be used simultaneously to measure the size of the forming nanoparticles in-situ.

Advanced Rheological and Calorimetric Methods: Techniques like isothermal differential photo-calorimetry (DPC) can study the kinetics of photo-initiated curing processes. nih.gov Coupling rheometers with spectroscopic tools can provide simultaneous information on the evolution of the material's mechanical properties (like viscosity and modulus) and its chemical structure during polymerization.

These advanced monitoring tools provide a deeper understanding of reaction kinetics, enabling precise control over polymerization and the tailoring of final material properties. patsnap.comyoutube.com

Q & A

Basic Research Questions

Q. What methods are employed to synthesize Diethoxy(diisocyanato)silane (DEDIS) and its oligomeric derivatives?

- DEDIS is synthesized via ethoxylation of tetraisocyanatosilane under controlled conditions, yielding derivatives like hexaethoxydisiloxane (HEDS) and octaethoxytrisiloxane (OETS). Ethanolysis of intermediates (e.g., TEDIDS, HEDITS) at reflux with THF as solvent produces HEDS (12% yield) and OETS (42% yield). Distillation is critical for purification, with characterization via H/Si NMR and GC/MS .

Q. How is Si NMR utilized to characterize hydrolysis intermediates of DEDIS-derived siloxanes?

- Si NMR distinguishes between linear, cyclic, and branched oligomers by chemical shifts. For example:

- End units with ethoxy/hydroxy groups: 213–214 ppm.

- Cyclic Q(OEt): −87.7 to −95.1 ppm.

- Branching (Q): −100.5 to −104.5 ppm.

Trimethylsilylation of hydrolyzates stabilizes intermediates for analysis, validated by FTIR (Si–Me bands) and mass spectrometry .

Q. How does the hydrolysis behavior of DEDIS-derived HEDS and OETS compare to tetraethoxysilane (TEOS)?

- Hydrolysis rates depend on alkoxy group density: TEOS (HO/OEt = 0.50) forms network polymers, HEDS (0.33) generates 4-membered cyclic siloxanes, and OETS (0.25) produces cyclic oligomers. GPC and Si NMR track condensation, revealing OETS forms stable cyclic Q structures, while TEOS progresses to Q/Q networks .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the reactivity of DEDIS-derived siloxanes?

- DFT calculations (B3LYP/6-31G(d,p)) optimize structures and predict dipole moments (TEOS: 0.11 D, HEDS: 1.07 D, OETS: 3.86 D). Electrostatic potential (ESP) maps highlight electron-rich oxygen atoms in siloxane bonds, influencing nucleophilic attack during hydrolysis. Solvation-free energies further explain solvent effects on reactivity .

Q. How are contradictions in Si NMR signal assignments resolved for DEDIS hydrolysis products?

- Discrepancies arise from ethoxy vs. hydroxy substituents:

- Literature claims ethoxy-rich end units at 213.25–213.44 ppm vs. hydroxy at 213.94–214.03 ppm.

- Ab initio calculations show hydroxy groups reduce silicon’s positive charge density, causing low-field shifts. This aligns DEDIS signals at 213.25–213.44 ppm with hydroxy-terminated units, contradicting prior assumptions .

Q. What mechanistic insights explain DEDIS reactivity with silanols (e.g., triethoxysilanol)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.